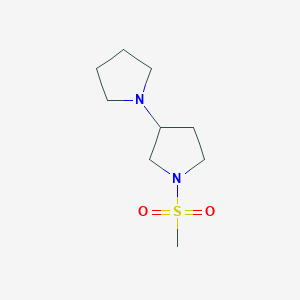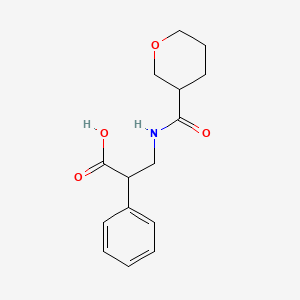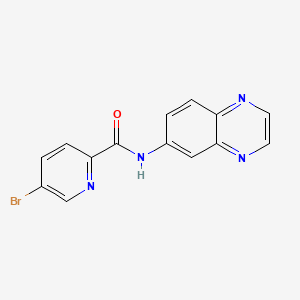
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine, also known as MS-245, is a small molecule inhibitor that has been researched for its potential use in cancer therapy. It was first synthesized in 2009 by scientists at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine acts as a competitive inhibitor of CK2, which is a serine/threonine kinase that plays a critical role in cell signaling pathways. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to induce cell death and inhibit tumor growth. 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine binds to the ATP-binding site of CK2 and prevents its phosphorylation activity.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine is its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine. One area of interest is the development of more potent and selective CK2 inhibitors that can be used in cancer therapy. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Additionally, the use of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine as a tool for studying CK2 signaling pathways in various cellular processes is an area of ongoing research.
Synthesemethoden
The synthesis of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine involves the reaction of 1-methylsulfonyl-3-pyrrolidin-1-ylpyrrole with a suitable alkylating agent. The resulting product is then purified by column chromatography to obtain the pure compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine has been studied for its potential use as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The mechanism of action of 1-Methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine involves the inhibition of the protein kinase CK2, which is a key regulator of cell growth and proliferation.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-3-pyrrolidin-1-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-4-9(8-11)10-5-2-3-6-10/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELRISRQKDSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)

![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)




![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)


![N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)
![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)
